molecular formula C13H14O2 B13564213 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde

5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde

Cat. No.: B13564213
M. Wt: 202.25 g/mol
InChI Key: JUFKAQRJLLXXQW-UHFFFAOYSA-N
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Description

5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde is a bicyclic organic compound characterized by a seven-membered ring system with a phenyl substituent at the 5-position and an oxygen atom in the 3-oxabicyclo bridge. The aldehyde functional group at the bridgehead position (1-carbaldehyde) makes it a versatile intermediate in synthetic chemistry, particularly for reactions involving nucleophilic additions or reductions. Its rigid bicyclic framework and electron-deficient aldehyde group render it structurally distinct from simpler carbaldehydes, enabling unique reactivity patterns in solvolysis, ring-expansion, and substitution reactions .

These analogs share key features, including bridgehead substitution and strained bicyclic geometries, but differ in bridge size, substituents, and electronic effects .

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde

InChI

InChI=1S/C13H14O2/c14-8-12-6-13(7-12,10-15-9-12)11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2

InChI Key

JUFKAQRJLLXXQW-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(COC2)C3=CC=CC=C3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted cyclopropanes with aldehydes in the presence of a catalyst. The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The phenyl group and the oxabicycloheptane ring system can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and reactions. The phenyl group and oxabicycloheptane ring system play crucial roles in these interactions, contributing to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes structural and electronic differences between 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde and related bicyclic carbaldehydes:

Compound Name Bridge System Substituents Key Features
This compound [3.1.1] 5-Ph, 3-O bridge Oxygen atom introduces polarity; phenyl group may induce steric/electronic effects
Bicyclo[2.2.1]heptane-1-carbaldehyde (2) [2.2.1] None Smaller bridge system; higher strain; reactive bridgehead aldehyde
7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde (1) [2.2.1] 7,7-diMe Methyl groups enhance steric hindrance, slowing solvolysis
Noradamantane-3-carbaldehyde (3) Adamantane-like None Rigid tricyclic framework; lower strain compared to bicyclic systems

Key Observations :

Substituent Effects : The phenyl group at the 5-position may exert both steric and electronic effects. While phenyl is typically electron-withdrawing (-I), its conjugation with the bicyclic system could partially delocalize electron density, influencing carbocation stability during solvolysis .

Oxygen Bridge : The 3-oxa substitution increases polarity and may alter hydrogen-bonding or dipole interactions in crystallographic packing, though direct data are lacking .

Reactivity in Solvolysis

Bridgehead carbaldehydes exhibit distinct solvolysis behavior due to steric constraints and electronic effects:

  • Electron-Withdrawing Groups (EWGs): Substituents like carbonyl or cyano groups stabilize carbocations via -I/-M effects.
  • Rate Trends : Smaller bridges (e.g., [2.2.1]) show faster solvolysis due to higher strain, whereas bulkier substituents (e.g., 7,7-diMe in compound 1) slow reactivity . The target compound’s [3.1.1] bridge likely moderates reactivity between these extremes.
Crystallographic and Computational Insights

For example, bicyclo[2.2.1] systems often exhibit dense, hydrophobic packing due to nonpolar substituents, whereas polar groups (e.g., 3-oxa) could introduce void spaces or hydrogen-bonding networks .

Biological Activity

5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthetic routes, and applications in scientific research.

Chemical Structure and Properties

This compound features a bicyclic structure that incorporates an oxabicycloheptane ring, a phenyl group, and an aldehyde functional group. This unique configuration allows for a variety of chemical reactions and biological interactions.

Molecular Formula

  • Molecular Formula : C13H14O2
  • Molecular Weight : 218.25 g/mol

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxabicycloheptane Ring : This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile under controlled conditions.
  • Introduction of the Phenyl Group : Often accomplished via Friedel-Crafts alkylation using benzene and an appropriate alkylating agent in the presence of a Lewis acid catalyst.
  • Oxidation to Form the Carbaldehyde : The final step involves oxidation using agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to introduce the aldehyde group .

The biological activity of this compound is primarily attributed to its reactivity as an aldehyde, which allows it to interact with various biological targets:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophiles (e.g., amines and thiols), influencing enzyme activity and metabolic pathways.
  • Binding Interactions : The phenyl group facilitates π-π stacking interactions, enhancing binding affinity to proteins and other biomolecules .

Pharmacological Activities

Research indicates that compounds related to this compound exhibit several pharmacological activities:

  • Anti-inflammatory Properties : Similar compounds have shown potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways .
CompoundActivityIC50 Value
Example AAnti-inflammatory<0.001 μM
Example BCytotoxicity0.3 μg/mL
  • Neuroprotective Effects : Some studies suggest that derivatives may protect against neurodegenerative conditions by inhibiting oxidative stress and promoting neuronal survival .

Case Studies

A review of recent literature highlights various studies exploring the biological activity of similar compounds:

  • Anti-cancer Activity : A study reported that certain γ-butyrolactones, structurally related to 5-Phenyl-3-oxabicyclo[3.1.1]heptane derivatives, exhibited significant cytotoxicity against cancer cell lines, indicating potential for development as anti-cancer agents .
  • Neuroprotective Studies : Research demonstrated that compounds with similar bicyclic structures could reduce reactive oxygen species (ROS) production in neuronal cells, suggesting therapeutic potential for conditions like Alzheimer’s disease .

Applications in Research

This compound serves as an important building block in organic synthesis and medicinal chemistry:

  • Enzyme Studies : The compound is utilized to study enzyme interactions due to its ability to mimic substrate structures.
ApplicationDescription
Organic SynthesisIntermediate for complex organic molecules
Biological PathwaysProbe for studying aldehyde interactions

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